2-(ethylsulfanyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(ethylsulfanyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with an ethylsulfanyl group at the 2-position and a thienyl group at the 7-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is efficient and straightforward. Another approach involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes . This method also yields the desired compound with high efficiency.
Chemical Reactions Analysis
2-(ethylsulfanyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with azidotrimethylsilane to yield 3-substituted [1,2,4]triazolo[1,5-a]pyrimidinium-2-olates . It can also undergo nucleophilic addition reactions with C-nucleophiles under mild base-free conditions, resulting in the formation of stable 1.5-dihydro- [1,2,4]triazolo[1,5-a]pyrimidines . These reactions are typically carried out under mild conditions and yield high amounts of the desired products.
Scientific Research Applications
2-(ethylsulfanyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as an antitrypanosomal agent, showing promise in the treatment of parasitic infections such as human African trypanosomiasis . In medicine, the compound’s unique structure and reactivity make it a candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to interact with tubulin and microtubules, which are potential protein targets for treating parasitic infections . The compound’s ability to bind to these targets and disrupt their function is believed to be the basis for its antitrypanosomal activity.
Comparison with Similar Compounds
2-(ethylsulfanyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared to other triazolopyrimidine derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidines. These compounds share a similar core structure but differ in their substituents and functional groups. For example, microtubule-active 1,2,4-triazolo[1,5-a]pyrimidines have been studied for their potential to treat human African trypanosomiasis . The presence of the ethylsulfanyl and thienyl groups in this compound imparts unique properties and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-ethylsulfanyl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S2/c1-2-16-11-13-10-12-6-5-8(15(10)14-11)9-4-3-7-17-9/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKIPOLGIWPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=CC=NC2=N1)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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